molecular formula C10H14BrNO B1437158 2-(4-Bromo-2-methylphenoxy)-N-methylethanamine CAS No. 915920-76-2

2-(4-Bromo-2-methylphenoxy)-N-methylethanamine

Cat. No. B1437158
M. Wt: 244.13 g/mol
InChI Key: HUUMBQFGQWPTQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenol derivative with a brominating agent to introduce the bromine atom. The ether linkage could be formed through a nucleophilic substitution reaction involving an alkyl halide and a phenoxide ion. The amine group could be introduced through a nucleophilic substitution reaction involving an alkyl halide and ammonia or an amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which imparts aromaticity and stability to the molecule. The bromine atom is a heavy atom that could influence the physical and chemical properties of the molecule due to its size and polarizability .


Chemical Reactions Analysis

The presence of the bromine atom makes this compound a potential candidate for various substitution reactions. The ether linkage could undergo cleavage under acidic conditions, and the amine group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom could increase the compound’s density and boiling point compared to compounds without a halogen. The ether and amine groups could allow for hydrogen bonding, influencing the compound’s solubility .

Scientific Research Applications

  • 4-Bromo-2-methylpyridine :

    • Application: This compound is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .
    • Method: The exact method of application or experimental procedures would depend on the specific synthesis or reaction being carried out. Generally, this involves reductive coupling with sodium or nickel, followed by side chain oxidation and esterification .
    • Results: The outcomes of these reactions are crown-ester-bipyridines and viologens, which have various applications in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
  • 4-Bromo-2-methylphenol :

    • Application: This compound is used as a pharmaceutical intermediate .
    • Method: The exact method of application or experimental procedures would depend on the specific synthesis or reaction being carried out. As an intermediate, it would be used in a step of the synthesis of a pharmaceutical compound .
    • Results: The outcomes of these reactions would be pharmaceutical compounds, the properties and effects of which would depend on the specific compound being synthesized .

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on various factors including the compound’s reactivity, toxicity, and volatility .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-8-7-9(11)3-4-10(8)13-6-5-12-2/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUMBQFGQWPTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651080
Record name 2-(4-Bromo-2-methylphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-methylphenoxy)-N-methylethanamine

CAS RN

915920-76-2
Record name 2-(4-Bromo-2-methylphenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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